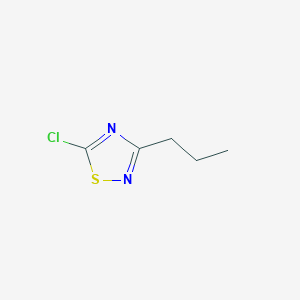
5-Chloro-3-propyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-propyl-1,2,4-thiadiazole is a type of thiadiazole compound . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of a compound determines its various pharmacological activities . Heterocyclic moieties, such as 1,3,4-thiadiazole, have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction in the final step of the synthesis of thiadiazole derivatives occurs as an S-substitution .Physical And Chemical Properties Analysis
5-Chloro-3-propyl-1,2,4-thiadiazole is a liquid at room temperature . It has a molecular weight of 162.64 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,4-Thiadiazole molecules, which include 5-Chloro-3-propyl-1,2,4-thiadiazole, have been synthesized and studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
In addition to antibacterial properties, 1,3,4-thiadiazole derivatives have also been explored for their antifungal activities . This makes them potential candidates for the development of new antifungal agents.
DNA Binding
Research has shown that 1,3,4-thiadiazole derivatives can bind to CT-DNA . This property could be useful in the field of genetic engineering and drug design.
Anti-inflammatory
Compounds with a 1,3,4-thiadiazole scaffold, such as 5-Chloro-3-propyl-1,2,4-thiadiazole, have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that 5-Chloro-3-propyl-1,2,4-thiadiazole could potentially be used in cancer research and treatment.
Antiviral
1,3,4-Thiadiazole derivatives have also been studied for their antiviral properties . This suggests that 5-Chloro-3-propyl-1,2,4-thiadiazole could potentially be used in the development of new antiviral drugs.
Wirkmechanismus
Target of Action
Compounds in the 1,3,4-thiadiazole class have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .
Mode of Action
The mode of action of 1,3,4-thiadiazoles typically involves binding to their target, which can inhibit the target’s function or modulate its activity. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
1,3,4-thiadiazoles can affect a variety of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and antineoplastic activities, among others .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazoles can vary widely depending on their specific targets and modes of action. They can lead to cell death in the case of antimicrobial and antineoplastic activities, or they can modulate cellular functions in the case of anti-inflammatory activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-3-propyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBDHJCQHROEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-propyl-1,2,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2619637.png)

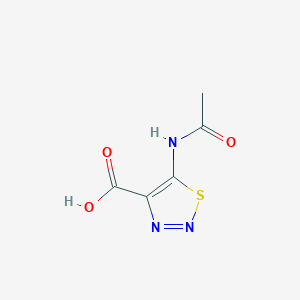

![Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2619645.png)
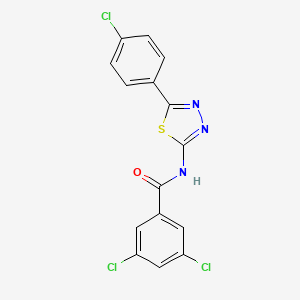
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619648.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2619650.png)

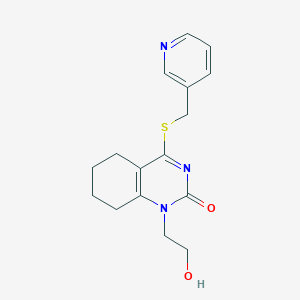
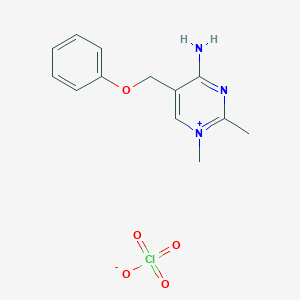
![6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2619655.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine](/img/structure/B2619657.png)